6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde
Overview
Description
6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde is a heterocyclic compound with a complex structure that includes both pyridazine and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine ring, followed by the formation of the oxazine ring. Key steps include:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Cyclization to Form the Oxazine Ring: The intermediate pyridazine compound is then reacted with an appropriate aldehyde or ketone under acidic or basic conditions to form the oxazine ring.
Oxidation: The final step involves the oxidation of the intermediate to introduce the oxo group at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application, but common targets include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-2-carbaldehyde: Similar structure but with the aldehyde group at a different position.
6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
6-oxo-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-2-4-1-5-7(10-9-4)13-3-6(12)8-5/h1-2H,3H2,(H,8,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKOYYKDNIEFDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)N=NC(=C2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90855783 | |
Record name | 6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90855783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003947-30-5 | |
Record name | 6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90855783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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